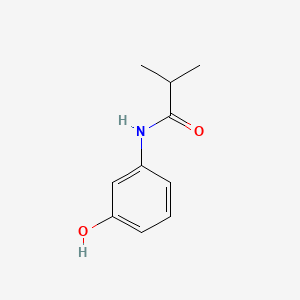

N-(3-hydroxyphenyl)-2-methylpropanamide

概要

説明

N-(3-hydroxyphenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Corrosion Inhibition

N-(3-hydroxyphenyl)-2-methylpropanamide exhibits properties useful for corrosion inhibition. In a study, similar compounds demonstrated effectiveness in inhibiting corrosion of mild steel in acidic environments, highlighting their potential as corrosion inhibitors (Leçe, Emregül, & Atakol, 2008).

Synthesis of Chiral Compounds

This compound is involved in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. Its reactivity with various electrophiles has been studied, showing its potential in producing chemoselective reactions for creating these important molecules (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepúlveda-Arques, 2002).

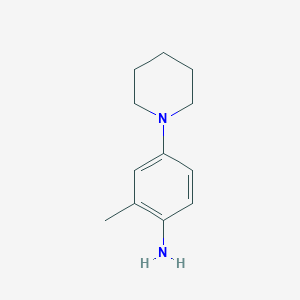

Study of Psychostimulant Effects

Although related to drug effects, research has been conducted on similar compounds to understand their psychostimulant properties. This research is crucial for comprehending the neurological and pharmacological implications of such substances (Kehr, Ichinose, Yoshitake, Goiny, Sievertsson, Nyberg, & Yoshitake, 2011).

Antitrypanosomal Activity

Compounds similar to this compound have been tested for their antitrypanosomal activity, particularly against Trypanosoma brucei brucei. This research contributes to finding new treatments for diseases like African sleeping sickness (Kos, Kapustíková, Clements, Gray, & Jampílek, 2018).

Quantum Mechanical Studies

Quantum mechanical and spectroscopic studies have been conducted on similar compounds, providing insights into their electronic properties and potential biological activities. Such studies are crucial in drug design and understanding molecular interactions (Chandralekha, Rajagopal, Muthu, & FathimaRizwana, 2019).

Immunosuppressive Activity

Research on related compounds has shown their potential as immunosuppressive agents, which can be significant in developing treatments for autoimmune diseases and organ transplantation (Kiuchi, Adachi, Kohara, Minoguchi, Hanano, Aoki, Mishina, Arita, Nakao, Ohtsuki, Hoshino, Teshima, Chiba, Sasaki, & Fujita, 2000).

作用機序

Target of Action

Similar compounds such as alvimopan and am404, which are also phenolic compounds, have been found to interact with the μ-opioid receptor and transient receptor potential vanilloid type 1 (TRPV1) and cannabinoid receptor type 1 (CB1) , respectively. These receptors play crucial roles in pain perception and inflammatory responses.

Mode of Action

For instance, Alvimopan, a peripherally acting μ-opioid antagonist, binds to peripheral mu-receptors . AM404, a paracetamol metabolite, exerts its pharmacological effects in immune cells .

Biochemical Pathways

For example, AM404 prevents prostaglandin synthesis in activated microglia by inhibiting COX activity . Another compound, 3-(3-Hydroxyphenyl)propanoic acid, is a major metabolite of ingested caffeic acid and phenolic degradation products of proanthocyanidins .

Pharmacokinetics

For instance, Alvimopan has a high affinity for the peripheral mu-receptor, leading to slower absorption dependent on dissociation from the receptor, and subsequently low oral bioavailability of less than 7% .

Result of Action

For example, AM404 inhibits prostaglandin E2 (PGE2) production in organotypic hippocampal slices culture (OHSC), and LPS-stimulated PGE2 release is totally abolished in OHSC if microglial cells are removed .

Action Environment

For example, the optimal degradation pH and temperature for phenmedipham by Ochrobactrum anthropi NC-1 were found to be 7.0 and 30–35 °C, respectively .

特性

IUPAC Name |

N-(3-hydroxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-4-3-5-9(12)6-8/h3-7,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSXNBKIMXWTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971173 | |

| Record name | N-(3-Hydroxyphenyl)-2-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55791-88-3 | |

| Record name | Propionanilide, 3'-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxyisobutyranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Hydroxyphenyl)-2-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

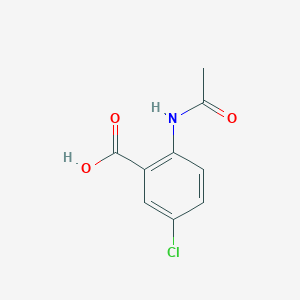

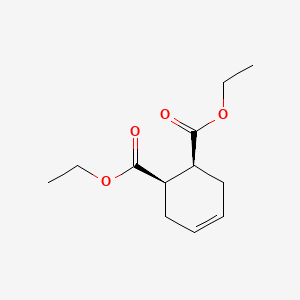

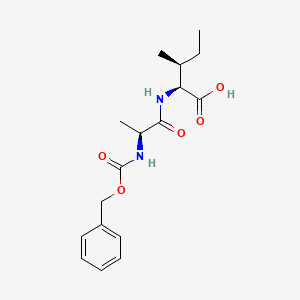

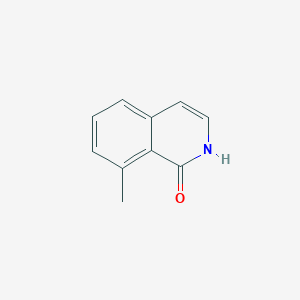

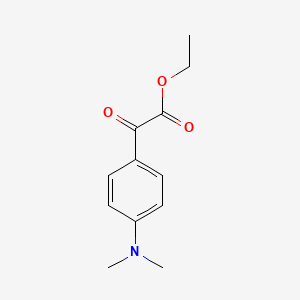

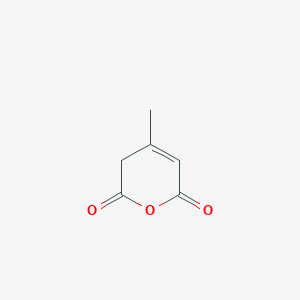

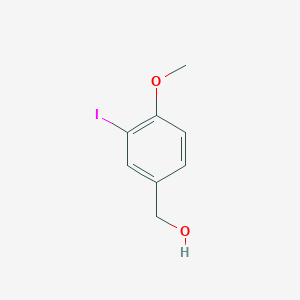

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

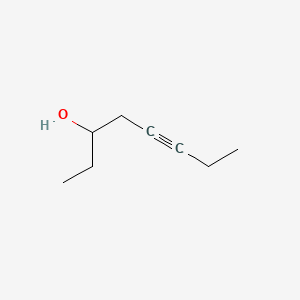

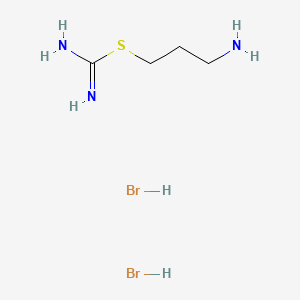

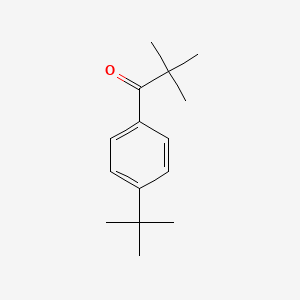

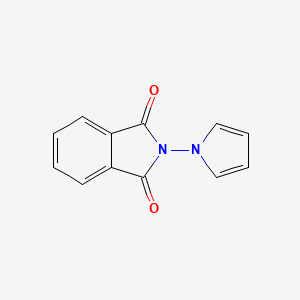

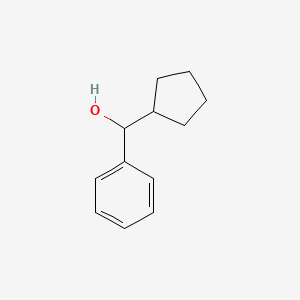

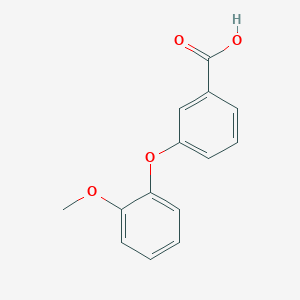

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。